1-Amino-3-butylguanidinehydroiodide
Description
1-Amino-3-butylguanidinehydroiodide is a guanidine derivative characterized by a butyl substituent at the 3-position and a hydroiodide counterion. The butyl group imparts distinct physicochemical properties, such as increased lipophilicity compared to shorter-chain alkyl derivatives, which may influence solubility and reactivity in organic and biological systems.
Properties
Molecular Formula |
C5H15IN4 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-amino-2-butylguanidine;hydroiodide |
InChI |
InChI=1S/C5H14N4.HI/c1-2-3-4-8-5(6)9-7;/h2-4,7H2,1H3,(H3,6,8,9);1H |
InChI Key |
RLMGCWLYKZGMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(N)NN.I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Amino-3-butylguanidinehydroiodide with structurally or functionally related guanidine derivatives and hydroiodide salts, drawing on synthesis methods and inferred properties from the literature.
Physicochemical and Functional Insights
- Lipophilicity: The butyl group in 1-Amino-3-butylguanidinehydroiodide increases hydrophobic interactions, making it more soluble in non-polar solvents than methyl-substituted triaminoguanidinium iodide .
- Solubility: Ethanol solubility is likely moderate due to the balance between the polar hydroiodide counterion and the non-polar butyl chain. In contrast, methylated derivatives exhibit lower solubility in ethanol due to stronger crystallinity .
- Reactivity : The hydroiodide counterion may enhance electrophilicity compared to chloride or bromide analogs, facilitating nucleophilic substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
